2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-
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Overview
Description
2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol . It is known for its unique chemical structure, which includes a butanone backbone with a 4-methylphenylsulfonyl group attached to the oxygen atom at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- involves several steps. One common method includes the reaction of 4-methylphenylsulfonyl chloride with 2-butanone in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- can be compared with other similar compounds, such as:
4-Phenyl-2-butanone: This compound has a similar butanone backbone but with a phenyl group instead of a 4-methylphenylsulfonyl group.
4-(4-Methoxyphenyl)-2-butanone: This compound has a methoxy group attached to the phenyl ring, providing different chemical properties and reactivity.
The uniqueness of 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- lies in its specific sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-oxobutyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMDXLRJEIBJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50785350 |
Source
|
Record name | 3-Oxobutyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50785350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446876-96-6 |
Source
|
Record name | 3-Oxobutyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50785350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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